molecular formula C13H18ClNO2 B5813099 N-tert-butyl-3-chloro-4-ethoxybenzamide

N-tert-butyl-3-chloro-4-ethoxybenzamide

Cat. No.: B5813099
M. Wt: 255.74 g/mol
InChI Key: NSRQLCOTFJIVCY-UHFFFAOYSA-N
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Description

N-tert-butyl-3-chloro-4-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a chlorine atom, and an ethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-chloro-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-ethoxybenzoic acid and tert-butylamine.

    Amidation Reaction: The 3-chloro-4-ethoxybenzoic acid is reacted with tert-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-3-chloro-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products such as N-tert-butyl-3-amino-4-ethoxybenzamide or N-tert-butyl-3-thio-4-ethoxybenzamide can be formed.

    Oxidation and Reduction: Products with modified functional groups, such as alcohols or ketones, can be obtained.

    Hydrolysis: The major products are 3-chloro-4-ethoxybenzoic acid and tert-butylamine.

Scientific Research Applications

N-tert-butyl-3-chloro-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-tert-butyl-3-chloro-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-tert-butyl-3-chloro-4-propoxybenzamide: Similar structure but with a propoxy group instead of an ethoxy group.

    N-tert-butyl-3-chloro-4-butoxybenzamide: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: N-tert-butyl-3-chloro-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl, chloro, and ethoxy groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-tert-butyl-3-chloro-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-5-17-11-7-6-9(8-10(11)14)12(16)15-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRQLCOTFJIVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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